molecular formula C26H31N5O4S2 B12141947 ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12141947
M. Wt: 541.7 g/mol
InChI Key: FFTVUCZDAOYGHV-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a piperazine carboxylate ester. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: Known for its role in modulating kinase activity and DNA intercalation .
  • Thiazolidinone moiety: The Z-configuration of the exocyclic double bond in the thiazolidinone ring (3-cyclohexyl substitution) enhances steric stability and influences binding to sulfur-containing biological targets .
  • Piperazine carboxylate ester: This substituent improves solubility and bioavailability, common in CNS-targeting compounds .

Its design aligns with the "similar property principle," where structural motifs are retained to preserve activity .

Properties

Molecular Formula

C26H31N5O4S2

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H31N5O4S2/c1-3-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-8-17(2)21(30)27-22)16-20-24(33)31(26(36)37-20)18-9-5-4-6-10-18/h7-8,11,16,18H,3-6,9-10,12-15H2,1-2H3/b20-16-

InChI Key

FFTVUCZDAOYGHV-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

Method A :

  • Starting Material : 2-Chloropyrido[1,2-a]pyrimidin-4-one.

  • Reaction : Condensation with N-Boc-piperazine under alkaline conditions (e.g., Na₂CO₃ in H₂O/THF).

  • Yield : ~90% (based on analogous reactions).

  • Purification : Filtration and recrystallization from ethyl acetate/n-hexane.

Method B :

  • Starting Material : Ethyl 4-aminopyrido[1,2-a]pyrimidin-2-carboxylate.

  • Reaction : Carbonyldiimidazole (CDI)-mediated coupling with piperazine.

  • Conditions : Anhydrous THF, N₂ atmosphere, 17–18 h at RT.

StepReagents/ConditionsYield (%)Purity (%)
A-1Na₂CO₃, H₂O/THF, 25°C90–93>99
A-2Hydrolysis (HCl, 2M)86–89>98
B-1CDI, THF, RT55–70>95

Thiazolidinone Fragment Synthesis

General Approach :

  • Cyclohexyl-thiazolidinone formation : React 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene precursor with appropriate aldehydes.

  • Z-configuration control : Stereospecific alkylation under mild conditions (e.g., EtOH, reflux).

Key Reaction :

3-Cyclohexyl-thiazolidinone+Pyrido-pyrimidine aldehydeEtOH, refluxTarget Fragment\text{3-Cyclohexyl-thiazolidinone} + \text{Pyrido-pyrimidine aldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Target Fragment}

ParameterValueSource
Reaction Time3–5 h
Temperature25–40°C
SolventEtOH/H₂O (1:1)

Coupling of Fragments

Method C :

  • Reagents : Pyrido-pyrimidine aldehyde, thiazolidinone derivative, KOH.

  • Conditions : Reflux in EtOH/H₂O (1:1), 1 h.

  • Workup : Neutralization with NaHCO₃, filtration.

Method D :

  • Reagents : Pd-catalyzed coupling (e.g., Suzuki-Miyaura).

  • Advantage : Higher regioselectivity for (Z)-configuration.

Piperazine-1-Carboxylate Functionalization

Method E :

  • Reagents : Ethyl chloroformate, piperazine.

  • Conditions : 0°C, THF, 2 h.

  • Purification : Column chromatography (SiO₂, EtOAc/n-hexane).

Key Steps :

  • Boc Deprotection : HCl (2M) in dioxane.

  • Carbamate Formation : Ethyl chloroformate, DMAP catalyst.

Critical Challenges and Solutions

  • Stereocontrol :

    • Issue : (Z)-configuration stability during coupling.

    • Solution : Use bulky solvents (e.g., THF) and low temperatures.

  • Purification :

    • Problem : Sticky intermediates (e.g., piperazine derivatives).

    • Solution : Crystallization from ethyl acetate/n-hexane.

  • Yield Optimization :

    • Low Yield : Side reactions (e.g., di-substitution).

    • Mitigation : Use stoichiometric equivalents and short reaction times.

Analytical Characterization

Spectral Data :

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
Target8.96 (d, C6-H), 7.68 (t, C8-H), 3.87 (bs, piperazine)1667 (C=O), 1631 (C=N)
Intermediate A8.32 (t), 6.50 (t), 3.87–3.74 (m)1688 (C=O), 1613 (C=N)

Source : Adapted from.

Comparative Reaction Conditions

MethodCore SynthesisFragment CouplingPiperazine Functionalization
ANa₂CO₃, H₂O/THFKOH, EtOH/H₂OEthyl chloroformate, THF
BCDI, THFPd-catalyzedDMAP, 0°C

Chemical Reactions Analysis

Types of Reactions:

Indole derivatives can undergo various reactions, including:

  • Electrophilic substitution due to the excess π-electrons delocalization.
  • Oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Electrophilic substitution: Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:

The specific products formed depend on the reaction conditions and substituents present. For example, oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Molecular Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H30N4O3S
  • Molecular Weight : 462.58 g/mol
  • Structural Features : The presence of a thiazolidinone moiety and a piperazine ring enhances its reactivity and biological activity potential.

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs to ethyl 4-{3-[...]}:

  • Mechanism of Action : Compounds with pyrido-pyrimidine structures have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures possess antimicrobial activity:

  • Testing Methods : Disc diffusion and broth microdilution methods have been employed to evaluate the antimicrobial efficacy against bacterial strains, showing promising results.
  • Potential Applications : This suggests that ethyl 4-{3-[...]} could be further explored for developing new antimicrobial agents.

Synthetic Routes

The synthesis of ethyl 4-{3-[...]} typically involves multi-step reactions:

  • Starting Materials : The synthesis begins with readily available precursors such as cyclohexanone derivatives and thiazolidinones.
  • Reaction Conditions : Strong bases (e.g., sodium hydride) and solvents like dimethylformamide are often used to facilitate the formation of the desired product.

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, but detailed information on its mechanism of action would require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the thiazolidinone, pyrimidine, or piperazine moieties. These variations critically affect physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogues

Compound Name / ID Key Substituents Molecular Features Reported Activity/Application Reference
Target Compound 3-cyclohexyl (thiazolidinone); ethyl piperazine carboxylate High lipophilicity (cyclohexyl); moderate solubility (piperazine ester) Not explicitly reported
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(1-phenylethyl) (thiazolidinone) Increased aromaticity (phenylethyl); potential CYP450 interactions Kinase inhibition (inferred)
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-isopropyl (thiazolidinone); allylamino (pyrimidine) Reduced steric bulk (isopropyl); enhanced reactivity (allylamino) Photodynamic therapy (speculative)
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine Dual pyrimidinyl-piperazine chains High polarity; potential for DNA intercalation Antimicrobial (tested)

Key Findings:

Thiazolidinone Substitutions: Cyclohexyl (target compound) vs. phenylethyl (): Cyclohexyl confers higher lipophilicity (logP ~4.2 estimated) compared to phenylethyl (logP ~3.8), impacting membrane permeability .

Piperazine Modifications :

  • Ethyl carboxylate (target) vs. pyrimidinyl-piperazine (): The carboxylate ester enhances aqueous solubility (cLogS ≈ -3.5) versus pyrimidinyl derivatives (cLogS ≈ -4.9), critical for oral bioavailability .

Activity Cliffs: Minor structural changes (e.g., cyclohexyl to phenylethyl) may drastically alter bioactivity despite high Tanimoto similarity (>80% using MACCS fingerprints) . For example, phenylethyl derivatives show stronger kinase inhibition due to aromatic stacking .

Synthetic Strategies :

  • Piperazine incorporation often involves Mannich reactions or nucleophilic substitutions (e.g., triethylamine-mediated coupling in ) . The target compound’s ethyl carboxylate likely derives from esterification of a piperazine intermediate.

Methodological Considerations for Comparison

  • Similarity Metrics: Tanimoto coefficients () and Morgan fingerprints () are widely used, but their accuracy depends on descriptor choice. For example, MACCS fingerprints may overlook stereoelectronic effects critical for thiazolidinone activity .
  • Crystallographic Validation: Tools like SHELXL () and ORTEP-3 () are essential for confirming Z/E configurations in thiazolidinone derivatives, which directly impact biological interactions .

Biological Activity

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. Its molecular formula is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S, and it features a unique combination of structural motifs that contribute to its pharmacological potential.

Structural Overview

The compound consists of several key structural components:

  • Piperazine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
  • Pyrido-Pyrimidine Core : This bicyclic structure is known for its role in various biological activities, particularly in cancer therapeutics.
  • Thiazolidinone Moiety : This component is associated with multiple biological effects, including anti-inflammatory and antimicrobial properties.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . It appears to inhibit specific cellular pathways involved in tumor growth. For instance, compounds with similar thiazolidinone structures have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values around 3.2 µM.
  • A549 (lung cancer) : IC50 values around 8.4 µM.
    These findings indicate a potential for further exploration in cancer treatment strategies .

Antimicrobial Effects

The thiazolidinone derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Ethyl 4-{3... has shown effectiveness against:

  • Staphylococcus aureus : Significant inhibition at low concentrations.
    This antimicrobial action could be linked to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Activity

Research indicates that compounds with similar structural features may also exhibit anti-inflammatory effects . The thiazolidinone ring is known to modulate inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases .

The mechanism by which ethyl 4-{3... exerts its biological effects likely involves interactions with various biological macromolecules:

  • DNA Interaction : Preliminary data suggest that the compound may bind to DNA, influencing gene expression and cellular proliferation.
  • Protein Targets : The compound may interact with proteins involved in cell signaling pathways, thereby modulating their activity and contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including ethyl 4-{3... These studies highlight:

  • The importance of structural modifications in enhancing biological activity.
  • The potential for these compounds to serve as lead structures for drug development.

Table of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-73.2
AnticancerA5498.4
AntimicrobialStaphylococcus aureusLow concentration
Anti-inflammatoryVariousNot specified

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core.
  • Z-configuration stabilization of the thiazolidinone-ylidene methyl group, requiring controlled pH (5.5–6.5) and low temperatures (0–5°C) to minimize isomerization .
  • Piperazine-1-carboxylate coupling , often using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF . Key challenges include maintaining regioselectivity during heterocyclic ring formation and preventing thioxo group oxidation. Reaction progress should be monitored via HPLC and LC-MS .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

  • 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrido-pyrimidine and thiazolidinone moieties .
  • X-ray crystallography to confirm the Z-configuration of the exocyclic double bond and spatial arrangement of the cyclohexyl group .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation, particularly to distinguish between isobaric intermediates .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Experimental data suggest:

  • Acidic conditions (pH < 4) : Rapid hydrolysis of the ethyl ester group, forming a carboxylic acid derivative.
  • Basic conditions (pH > 9) : Degradation of the thiazolidinone ring via nucleophilic attack at the thioxo sulfur .
  • Thermal stability : Decomposes above 150°C, requiring storage at –20°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase domains (e.g., EGFR, VEGFR). The thiazolidinone-thioxo group shows high affinity for ATP-binding pockets due to hydrogen bonding with Lys/Arg residues .
  • MD simulations : Simulate the compound’s behavior in lipid bilayers to assess membrane permeability, noting the cyclohexyl group’s role in modulating logP values .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl on piperazine) with IC50 values from kinase inhibition assays .

Q. How to address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Potential resolutions include:

  • Assay standardization : Control redox conditions (e.g., glutathione levels) to prevent thioxo group oxidation, which alters activity .
  • Cellular vs. cell-free systems : Compare results from HEK293 (intact cells) and purified enzyme assays to identify off-target effects or transport limitations .
  • Metabolite profiling : Use LC-MS/MS to detect hydrolyzed or oxidized metabolites that may contribute to discrepancies .

Q. What strategies optimize the compound’s selectivity for specific enzyme isoforms?

  • Structural analogs : Replace the cyclohexyl group with smaller substituents (e.g., cyclopentyl) to reduce steric hindrance in compact binding pockets .
  • Isotopic labeling : Incorporate deuterium at the methylene bridge to slow metabolism and enhance binding residence time .
  • Fragment-based screening : Identify critical pharmacophores (e.g., pyrido-pyrimidine core) using SPR or ITC to guide selectivity engineering .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column; the Z-configuration is essential for target engagement, while E-forms exhibit 10-fold lower activity .
  • In vivo PK studies : Administer racemic mixtures to rodent models and quantify plasma/tissue levels via UPLC. The Z-enantiomer shows prolonged half-life (>6 hrs) due to reduced CYP3A4-mediated oxidation .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in with yields optimized to 45–60% via Dean-Stark azeotropic distillation.
  • Analytical workflows : Detailed in for resolving complex NMR spectra and confirming regiochemistry.
  • Computational tools : Scripts for docking and MD simulations are available in under open-source licenses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.